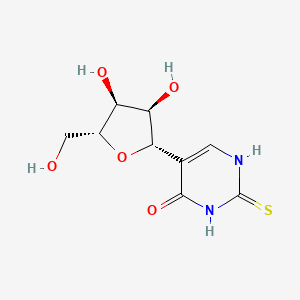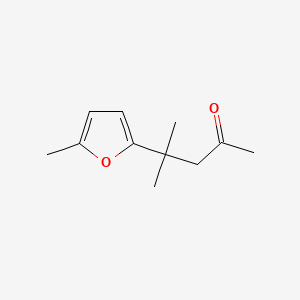
2-Thiopseudouridine
描述
2-Thiopseudouridine is a modified nucleoside, which is a sulfur-containing analogue of pseudouridine It is characterized by the substitution of a sulfur atom at the 2-position of the uracil ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiopseudouridine typically involves the modification of uridine derivatives. One common method includes the palladium-catalyzed C–S coupling of 5-bromo nucleoside derivatives with alkyl thiols . This reaction is followed by further conversion to the corresponding disulfides, which are stable precursors of 5-mercaptopyrimidine nucleosides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar palladium-catalyzed reactions, ensuring high yield and purity suitable for pharmaceutical applications .
化学反应分析
Types of Reactions: 2-Thiopseudouridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction reactions can revert oxidized forms back to the thiol state.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or thiols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiouridines depending on the nucleophile used.
科学研究应用
2-Thiopseudouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of nucleoside analogues for therapeutic applications.
作用机制
The mechanism of action of 2-Thiopseudouridine involves its incorporation into RNA, where it can enhance the stability of RNA structures and improve base-pairing interactions. This modification can affect RNA function and gene expression by promoting a more stable RNA conformation . Additionally, it can inhibit viral RNA synthesis by targeting RNA-dependent RNA polymerase, thereby reducing viral replication .
相似化合物的比较
Pseudouridine: The parent compound of 2-Thiopseudouridine, known for its role in stabilizing RNA structures.
N1-Methylpseudouridine: A methylated analogue with enhanced stability and reduced immunogenicity, used in mRNA vaccines.
2-Thiouridine: Another sulfur-containing nucleoside with broad-spectrum antiviral activity.
Uniqueness: this compound is unique due to its specific sulfur modification, which imparts distinct chemical properties and biological activities. Its ability to stabilize RNA and inhibit viral replication makes it a valuable compound in both research and therapeutic contexts .
属性
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(17)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHOXEOVAJVODV-GBNDHIKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=S)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974864 | |
| Record name | 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59464-18-5 | |
| Record name | 2-Thiopseudouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059464185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research for 2-Thiopseudouridine and related compounds?
A1: The research presents a novel synthetic route for producing 5′-modified pseudoisocytidines and 2-thiopseudouridines. [, ] This method emphasizes stereo- and regiocontrol, leading to more efficient and selective production of these modified nucleosides. [] This is particularly important as traditional methods often suffer from limitations in selectivity and yield.
Q2: What is the structural difference between pseudouridine and this compound?
A2: While the exact structure of this compound is not explicitly provided in the abstracts, the research indicates it is a derivative of pseudouridine. [, ] Comparing their names suggests that this compound likely differs by a sulfur atom substitution at the 2-position of the uracil ring in pseudouridine. This modification can potentially impact the compound's properties and biological activity.
Q3: Where can I find more information about the synthesis of 5-(beta-D-ribofuranosyl)uracil (pseudouridine) specifically?
A3: The publication "Nucleosides. 100. General synthesis of pyrimidine C-5 cucleosides related to pseudouridine..." [] likely contains details regarding the synthesis of pseudouridine itself, alongside related C-5 substituted nucleosides. This information can be valuable for understanding the broader context of the this compound synthesis and its potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)













